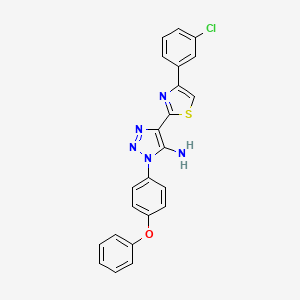

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a triazole-based molecule that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Antimicrobial Agents

Compounds with thiazole and triazole cores have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was reported, demonstrating moderate activity against bacterial and fungal strains (Sah et al., 2014).

Corrosion Inhibitors

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances. Quantum chemical and molecular dynamics simulation studies were conducted to predict the inhibition performances of such compounds against corrosion of iron, with theoretical data showing good agreement with experimental results (Kaya et al., 2016).

Anticancer and Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, with some compounds found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations on compounds with thiazole and triazole rings have been conducted to understand their biological effects and interactions at the molecular level (Viji et al., 2020).

Synthesis and Characterization for Materials Science

Compounds with thiazole and triazole motifs have also been synthesized and characterized for applications in materials science, such as the development of electroluminescent materials and the study of their optical properties (Liu et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that both thiazole and triazole moieties, which are present in this compound, are known to interact with a variety of enzymes and receptors . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Similarly, triazoles show versatile biological activities and are present in a number of drug classes .

Mode of Action

Based on the presence of thiazole and triazole moieties, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole and triazole derivatives , it can be speculated that this compound might affect multiple pathways, leading to diverse downstream effects.

Result of Action

Based on the known biological activities of thiazole and triazole derivatives , it can be speculated that this compound might exert a range of effects at the molecular and cellular levels.

properties

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN5OS/c24-16-6-4-5-15(13-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-9-11-19(12-10-17)30-18-7-2-1-3-8-18/h1-14H,25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGXRQIPMBEQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)

![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)